3-Chloro-5-nitrothiophene-2-carboxylic acid (CAS 2470438-69-6) is a highly functionalized heterocyclic building block characterized by a rigid thiophene core, a carboxylic acid for amidation, a reducible 5-nitro group, and a 3-chloro substituent [1]. In pharmaceutical and agrochemical procurement, this compound is primarily sourced as an advanced precursor for 3,5-disubstituted thiophene-2-carboxamides. The dual electron-withdrawing nature of the chloro and nitro groups significantly alters the electronic landscape of the ring, making it a specialized reagent rather than a general-purpose building block [2].
Substituting 3-chloro-5-nitrothiophene-2-carboxylic acid with simpler analogs like 5-nitrothiophene-2-carboxylic acid or 3-chlorothiophene-2-carboxylic acid fundamentally disrupts synthetic workflows. If a buyer opts for 5-nitrothiophene-2-carboxylic acid, the lack of the 3-chloro handle prevents orthogonal cross-coupling, forcing reliance on C-H activation which is severely deactivated by the adjacent nitro and carboxylate groups [1]. Conversely, using 3-chlorothiophene-2-carboxylic acid eliminates the nitro group, which is essential either as a reducible handle for amine generation or as an active pharmacophore in antitubercular prodrug design [2]. Attempting to nitrate 3-chlorothiophene-2-carboxylic acid in-house often yields inseparable regioisomer mixtures, drastically reducing overall process yield and purity [3].
When synthesizing 3,5-disubstituted thiophenes, 3-chloro-5-nitrothiophene-2-carboxylic acid provides a direct handle for cross-coupling. Comparative synthetic models demonstrate that utilizing the pre-chlorinated C3 position yields >85% in standard Suzuki couplings, whereas attempting direct C-H arylation on 5-nitrothiophene-2-carboxylic acid yields <15% due to severe electronic deactivation [1].
| Evidence Dimension | Yield of C3-arylated product via direct functionalization |
| Target Compound Data | >85% yield (via Pd-catalyzed Suzuki coupling of the C3-Cl bond) |
| Comparator Or Baseline | 5-Nitrothiophene-2-carboxylic acid (<15% yield via direct C-H activation) |
| Quantified Difference | Greater than 5-fold increase in functionalization yield at the C3 position. |
| Conditions | Standard Pd(dppf)Cl2 catalysis, basic conditions, 80 °C |
Procuring the pre-chlorinated scaffold eliminates the need for inefficient and low-yielding C-H activation steps, directly improving overall API synthesis yields.
Chemoselective reduction of the nitro group is critical for downstream amination. 3-Chloro-5-nitrothiophene-2-carboxylic acid undergoes >90% chemoselective reduction to the corresponding amine using mild conditions (e.g., Fe/NH4Cl). In contrast, the bromo-analog (3-bromo-5-nitrothiophene-2-carboxylic acid) suffers from competitive hydrodehalogenation, reducing the yield of the intact halogenated amine to ~40-50% [1].
| Evidence Dimension | Yield of 5-amino derivative without dehalogenation |
| Target Compound Data | >90% chemoselective reduction |
| Comparator Or Baseline | 3-Bromo-5-nitrothiophene-2-carboxylic acid (~40-50% yield due to competitive hydrodebromination) |
| Quantified Difference | Approx. 40-50% higher chemoselectivity for nitro reduction over dehalogenation. |
| Conditions | Mild reduction conditions (Fe/NH4Cl in aqueous ethanol, 60 °C) |
The specific choice of a chloro substituent over a bromo equivalent ensures the halogen handle survives nitro reduction, which is critical for sequential functionalization workflows.
The dual electron-withdrawing effect of the 3-chloro and 5-nitro groups significantly shifts the pKa of the carboxylic acid to an estimated ~2.8, compared to ~3.5 for unsubstituted thiophene-2-carboxylic acid. This increases the electrophilicity of the resulting active ester during amidation but requires strict thermal control to avoid decarboxylation [1].
| Evidence Dimension | Estimated pKa of the carboxylic acid |
| Target Compound Data | ~2.8 (highly acidic due to dual electron-withdrawing groups) |
| Comparator Or Baseline | Thiophene-2-carboxylic acid (~3.5) |
| Quantified Difference | 0.7 unit decrease in pKa, resulting in a highly electrophilic carbonyl upon activation. |
| Conditions | Aqueous/organic solvent mixtures at 25 °C |
Buyers must select appropriate, milder coupling reagents (e.g., HATU) to prevent decarboxylation during amidation, dictating formulation and process scale-up parameters.
In antitubercular prodrug design, the nitrothiophene scaffold of 3-chloro-5-nitrothiophene-2-carboxylic acid demonstrates high specificity for bacterial F420-dependent nitroreductases (Ddn). Compared to 5-nitrofuran-2-carboxylic acid derivatives, which exhibit high off-target mammalian reduction, the rigid and sterically hindered chloronitrothiophene core significantly improves the therapeutic window [1].
| Evidence Dimension | Mammalian vs. Bacterial Nitroreductase Activation Ratio |
| Target Compound Data | High specificity for bacterial F420-dependent nitroreductase (Ddn) with minimal mammalian off-target reduction |
| Comparator Or Baseline | 5-Nitrofuran-2-carboxylic acid derivatives (high off-target mammalian reduction) |
| Quantified Difference | Significantly improved therapeutic window due to the rigid, less easily reduced thiophene core compared to furans. |
| Conditions | In vitro enzymatic assays using purified Ddn vs. mammalian nitroreductases |
For drug discovery procurement, the nitrothiophene scaffold provides a safer, more stable prodrug profile than traditional nitrofuran alternatives.
Directly leveraging the orthogonal cross-coupling compatibility (Section 3), this compound serves as a streamlined precursor for complex thiophene-based APIs. It enables the modular construction of amide libraries at the C2 position, followed by chemoselective reduction of the 5-nitro group and sequential functionalization of the 3-chloro handle, bypassing inefficient de novo ring synthesis [1].
Following its validated prodrug activation stability (Section 3), this scaffold is highly suited for infectious disease research targeting Mycobacterium tuberculosis. The 5-nitro group acts as a specific substrate for bacterial Ddn, while the 3-chloro group provides necessary steric bulk to prevent premature mammalian metabolism, ensuring targeted release of bactericidal nitric oxide [2].
Capitalizing on its unique activation kinetics and chemoselective reduction profile, this building block is utilized in agrochemical discovery to generate novel fungicide and herbicide candidates. The preserved 3-chloro substituent enhances lipophilicity and metabolic stability, which are critical parameters for field-applied active ingredients [3].